molecular formula C23H26N6O2S B10911985 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-ethoxyphenyl)hydrazinecarbothioamide

2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-ethoxyphenyl)hydrazinecarbothioamide

Cat. No.: B10911985
M. Wt: 450.6 g/mol
InChI Key: GIXVGPOAIUZGNH-UHFFFAOYSA-N
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Description

2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-ethoxyphenyl)-1-hydrazinecarbothioamide is a complex organic compound that belongs to the class of pyrazolopyridines.

Properties

Molecular Formula

C23H26N6O2S

Molecular Weight

450.6 g/mol

IUPAC Name

1-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-(2-ethoxyphenyl)thiourea

InChI

InChI=1S/C23H26N6O2S/c1-3-31-18-7-5-4-6-16(18)25-23(32)27-26-22(30)15-12-17(13-8-9-13)24-21-19(15)20(14-10-11-14)28-29(21)2/h4-7,12-14H,3,8-11H2,1-2H3,(H,26,30)(H2,25,27,32)

InChI Key

GIXVGPOAIUZGNH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NNC(=O)C2=CC(=NC3=C2C(=NN3C)C4CC4)C5CC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-ethoxyphenyl)-1-hydrazinecarbothioamide typically involves multiple steps. The initial step often includes the formation of the pyrazolopyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-ethoxyphenyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of specific functional groups with new substituents .

Mechanism of Action

The mechanism of action of 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-ethoxyphenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-ethoxyphenyl)-1-hydrazinecarbothioamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazolopyridine core with a hydrazinecarbothioamide moiety sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

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